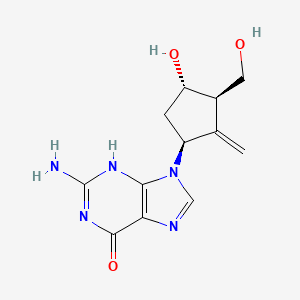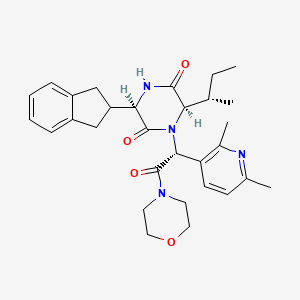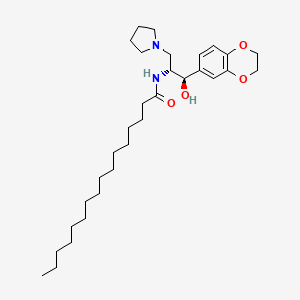
Gentamicina
Descripción general
Descripción
Gentamicin is an aminoglycoside antibiotic that is widely used to treat various types of bacterial infections. It was first isolated from the bacterium Micromonospora purpurea in 1963. Gentamicin is particularly effective against gram-negative bacteria and is often used in severe infections such as sepsis, pneumonia, and urinary tract infections. It is administered through intravenous, intramuscular, or topical routes .
Mecanismo De Acción
Target of Action
Gentamicin, an aminoglycoside antibiotic, primarily targets the 30S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial action .
Mode of Action
Gentamicin disrupts protein synthesis by binding to the 30S ribosomal subunit . This binding interferes with the ribosome’s ability to form correct interactions between transfer RNA and messenger RNA, leading to the misincorporation of amino acids . This disruption in protein synthesis typically results in the death of the bacteria .
Biochemical Pathways
Gentamicin’s action affects several biochemical pathways. After entering the cell, gentamicin accumulates in the endosomal compartment, the Golgi, and the endoplasmic reticulum (ER), causing ER stress and triggering the unfolded protein response . An excessive concentration of the drug can destabilize intracellular membranes, causing the drug to redistribute through the cytosol . It then acts on mitochondria to trigger the intrinsic pathway of apoptosis . Additionally, lysosomal cathepsins lose confinement and contribute to the activation of apoptosis or produce massive proteolysis .
Pharmacokinetics
It is primarily excreted by the kidneys, with a half-life of approximately 2 hours . The dose required should be monitored by blood testing . Gentamicin’s pharmacokinetics can vary in different patient populations, and dose adjustments may be necessary for optimal treatment .
Result of Action
The molecular and cellular effects of gentamicin’s action include the disruption of protein synthesis, triggering of apoptosis, and potential induction of oxidative stress . These effects can lead to cell death . Gentamicin is also associated with severe adverse effects, including nephrotoxicity and ototoxicity .
Action Environment
Gentamicin’s action can be influenced by environmental factors. For instance, its active transport into the cytoplasm is oxygen-dependent . Additionally, its bactericidal activity can be enhanced when co-administered with other antibacterials such as beta-lactams . Gentamicin can cause harm to the developing fetus if used during pregnancy , indicating that physiological conditions can also impact its action and efficacy.
Aplicaciones Científicas De Investigación
Gentamicin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of aminoglycoside antibiotics and their interactions with bacterial ribosomes.
Biology: Gentamicin is used in cell culture studies to prevent bacterial contamination and to study its effects on cellular processes.
Medicine: It is extensively used in clinical settings to treat severe bacterial infections.
Industry: Gentamicin is used in the pharmaceutical industry for the production of various antibiotic formulations.
Análisis Bioquímico
Biochemical Properties
Gentamicin works by binding to the 30S subunit of the bacterial ribosome, disrupting protein synthesis . This interference with protein synthesis typically results in the death of the bacteria . The primary mechanism of action is generally accepted to work through ablating the ability of the ribosome to discriminate on proper transfer RNA and messenger RNA interactions .
Cellular Effects
Gentamicin has a significant impact on various types of cells and cellular processes. It can cause inner ear problems and kidney problems . The inner ear problems can include issues with balance and hearing loss . These problems may be permanent . In renal cells, gentamicin can lead to apoptosis and necrosis . It also influences cell function by causing phospholipidosis, oxidative stress, extracellular calcium–sensing receptor stimulation, and energetic catastrophe .
Molecular Mechanism
Gentamicin exerts its effects at the molecular level primarily by binding to the 30S subunit of bacterial ribosomes . This binding negatively impacts protein synthesis, leading to the death of the bacteria . The drug interferes with the initiation complex of peptide formation, induces misreading of mRNA, thus producing non-functional protein, and causes the breakup of polysomes into non-functional monosomes .
Temporal Effects in Laboratory Settings
Gentamicin’s effects change over time in laboratory settings. For instance, gentamicin dosing should be adjusted based on the patient’s weight and renal function, and serum gentamicin levels should be monitored to reduce the risk of serious adverse effects such as nephrotoxicity and ototoxicity .
Dosage Effects in Animal Models
The effects of gentamicin vary with different dosages in animal models. For instance, in dogs, a dosage of 10–14 mg/kg is administered intramuscularly, intravenously, or subcutaneously every 24 hours . Dosage reduction is required in dogs with renal impairment .
Metabolic Pathways
Gentamicin is involved in several metabolic pathways. It is not metabolized and is excreted by the kidney . Gentamicin’s bioavailability is limited by mouth, and it has a half-life of 2 hours .
Transport and Distribution
Gentamicin is transported into cells via passive diffusion through porin channels across the outer membrane, then through oxygen-dependent active transport into the cytoplasm . Its distribution is small, with 10% plasma protein bound . It doesn’t readily reach the central nervous system and eye .
Subcellular Localization
Gentamicin predominantly localizes in the soluble fraction (cytosol) of phagocytic cells . The drug mostly accumulates in the lysosomes, travels retrograde through the secretory pathway to the Golgi and endoplasmic reticulum, and alters vesicular traffic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gentamicin is naturally produced by the bacterium Micromonospora purpurea. The production process involves the fermentation of this bacterium, followed by the extraction and purification of the antibiotic. The fermentation process is carried out in a controlled environment where the bacterium is cultured in a nutrient-rich medium. The antibiotic is then extracted from the culture broth using various chemical and physical methods .
Industrial Production Methods: In industrial settings, gentamicin production involves large-scale fermentation processes. The bacterium Micromonospora purpurea is grown in bioreactors under optimal conditions to maximize yield. After fermentation, the culture broth is subjected to a series of purification steps, including filtration, precipitation, and chromatography, to isolate and purify gentamicin. The final product is then formulated into various dosage forms such as injections, eye drops, and topical creams .
Análisis De Reacciones Químicas
Types of Reactions: Gentamicin undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy as an antibiotic.
Common Reagents and Conditions:
Oxidation: Gentamicin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in gentamicin with other groups to modify its properties. .
Major Products Formed: The major products formed from these reactions include various gentamicin derivatives, which may have different pharmacological properties. For example, oxidation can lead to the formation of gentamicin N-oxide, while substitution reactions can produce gentamicin derivatives with altered antibacterial activity .
Comparación Con Compuestos Similares
- Tobramycin
- Amikacin
- Neomycin
- Streptomycin
Gentamicin’s unique properties, such as its broad-spectrum activity and cost-effectiveness, make it a valuable antibiotic in both clinical and research settings.
Propiedades
Número CAS |
1403-66-3 |
|---|---|
Fórmula molecular |
C21H43N5O7 |
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
(5R)-2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-/m0/s1 |
Clave InChI |
CEAZRRDELHUEMR-NWNXOGAHSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
SMILES isomérico |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)NC |
SMILES canónico |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
Apariencia |
Solid powder |
Color/Form |
White amorphous powder |
melting_point |
102-108 °C |
Key on ui other cas no. |
1403-66-3 |
Descripción física |
Solid |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
Stable in light, air, and heat /Gentamycin sulfate/ |
Solubilidad |
Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
G Myticin G-Myticin Garamycin Gentacycol Gentamicin Gentamicin Sulfate Gentamicin Sulfate (USP) Gentamicins Gentamycin Gentamycins Gentavet Genticin GMyticin Sulfate, Gentamicin |
Presión de vapor |
1.75X10-13 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gentamicin exert its antibacterial effects?
A1: Gentamicin, an aminoglycoside antibiotic, primarily targets bacterial ribosomes, specifically the 30S ribosomal subunit. [, ] This interaction inhibits protein synthesis in bacteria, ultimately leading to cell death. [, ]
Q2: The research mentions Gentamicin causing hair cell loss in the inner ear. Could you explain this further?
A2: While Gentamicin is effective against bacteria, it can accumulate in the fluid of the inner ear (perilymph) and damage sensory hair cells. [, ] This damage disrupts the transduction of sound and balance signals, potentially leading to hearing loss and vestibular dysfunction. [, ]
Q3: What is the molecular formula and weight of Gentamicin?
A3: Gentamicin is a complex of closely related aminoglycoside antibiotics. The major components have the following molecular formulas and weights:
Q4: Is there spectroscopic data available for Gentamicin?
A4: While the provided research focuses primarily on the in vivo and in vitro effects of Gentamicin, further research is necessary to gather specific spectroscopic data.
Q5: What did the research reveal about delivering Gentamicin locally using PMMA beads?
A5: Studies have explored incorporating Gentamicin into polymethylmethacrylate (PMMA) beads for local drug delivery. [, ] This approach aims to achieve high local concentrations of Gentamicin while minimizing systemic side effects. [, ] The research indicates that Gentamicin elutes from PMMA in a dose-dependent manner and maintains its antimicrobial activity. [, ]
Q6: Does Gentamicin exhibit any catalytic properties?
A6: Gentamicin itself doesn't possess catalytic properties. It exerts its antibacterial effect by binding to the bacterial ribosome, not by catalyzing a chemical reaction.
Q7: Has computational chemistry been used to study Gentamicin?
A7: While the provided research doesn't elaborate on computational studies specifically for Gentamicin, researchers have utilized computational techniques to explore the binding of aminoglycosides to bacterial ribosomes. [] Further research could leverage these methods to gain more detailed insights into Gentamicin's interactions with its target.
Q8: How do structural variations within the aminoglycoside class, which includes Gentamicin, affect their activity?
A8: Subtle differences in the structure of aminoglycosides, including the specific arrangement of amino groups and sugars, contribute to their varying degrees of activity against different bacterial species. [] These structural variations also influence their binding affinity for the bacterial ribosome, impacting their potency. []
Q9: What is the stability profile of Gentamicin in solution?
A9: Research indicates that Gentamicin, when diluted in a normal saline solution containing heparin, maintains its stability for up to 4 weeks when stored at 4°C. [] This finding is crucial for the preparation and storage of Gentamicin solutions, particularly for applications like the antibiotic-lock technique. []
Q10: Does the research touch upon the SHE regulations concerning Gentamicin?
A10: The provided research papers primarily focus on the pharmacological and toxicological aspects of Gentamicin. While they don't delve into specific SHE regulations, adherence to established safety guidelines and responsible handling practices is crucial when working with Gentamicin and other pharmaceutical compounds.
Q11: What factors influence the clearance of Gentamicin from the body?
A11: Gentamicin is primarily eliminated from the body through the kidneys. [, ] Factors such as age, renal function, and body weight significantly influence its clearance rate. [, ] Dosage adjustments are often necessary to ensure therapeutic drug levels while minimizing the risk of toxicity. [, ]
Q12: What types of in vivo studies have been conducted to evaluate the efficacy of Gentamicin?
A12: Researchers have utilized various animal models, including rats and guinea pigs, to study Gentamicin's efficacy in treating infections and its potential for toxicity. [, , , , ] These models provide valuable insights into the drug's behavior in a living organism and help researchers understand its therapeutic window and potential side effects. [, , , , ]
Q13: How does bacterial resistance to Gentamicin develop?
A13: Bacteria can develop resistance to Gentamicin through various mechanisms, including enzymatic modification of the drug, mutations in the ribosomal binding site, and efflux pumps that remove Gentamicin from the bacterial cell. [, , ] This resistance poses a significant challenge in the treatment of bacterial infections. [, , ]
Q14: What are the primary concerns regarding Gentamicin's toxicity?
A14: Gentamicin's use is associated with potential toxicities, primarily nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems). [, , ] These toxicities are often dose-dependent and can be influenced by factors such as pre-existing kidney conditions and the duration of treatment. [, , ]
Q15: Beyond PMMA beads, are there other drug delivery strategies being explored for Gentamicin?
A15: While the provided research highlights PMMA beads, researchers are actively exploring alternative drug delivery systems for Gentamicin. These include nanoparticles, liposomes, and hydrogels, aiming to enhance targeted delivery, improve drug efficacy, and minimize off-target effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)







